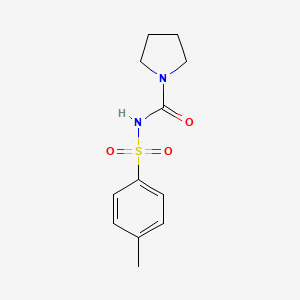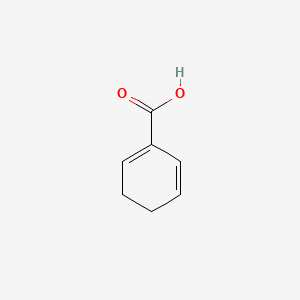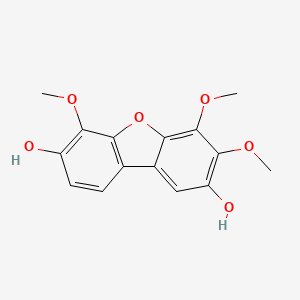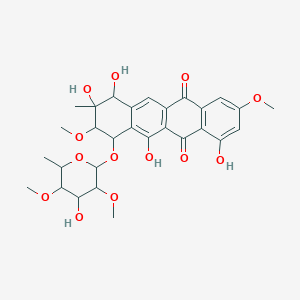![molecular formula C44H30N4O4 B1199009 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL](/img/structure/B1199009.png)
3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16211(3),?1?,(1)(1)1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL is a synthetic porphyrin derivative characterized by the presence of four hydroxyphenyl groups attached to the meso positions of the porphyrin macrocycle Porphyrins are a class of organic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16211(3),?1?,(1)(1)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meta-tetrahydroxyphenylporphyrin typically involves the condensation of pyrrole with meta-hydroxybenzaldehyde under acidic conditions. The Adler-Longo method is commonly employed, where the reaction is carried out in the presence of a strong acid like trifluoroacetic acid or hydrochloric acid, and the mixture is refluxed for several hours. The resulting product is then purified through column chromatography or recrystallization.
Industrial Production Methods: Industrial production of meta-tetrahydroxyphenylporphyrin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The porphyrin ring can be reduced to form chlorins or bacteriochlorins.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Chlorins and bacteriochlorins.
Substitution: Alkylated or acylated porphyrin derivatives.
Aplicaciones Científicas De Investigación
3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and reduction processes.
Biology: Serves as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential in antimicrobial and antiviral therapies.
Industry: Utilized in the development of sensors and photovoltaic devices due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of meta-tetrahydroxyphenylporphyrin primarily involves its ability to generate reactive oxygen species (ROS) upon exposure to light. In photodynamic therapy, the compound is activated by light of a specific wavelength, leading to the production of singlet oxygen and other ROS. These reactive species cause damage to cellular components, leading to cell death. The hydroxy groups enhance the compound’s solubility and cellular uptake, improving its efficacy as a photosensitizer.
Comparación Con Compuestos Similares
3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL is unique due to the presence of hydroxy groups at the meta positions, which influence its photophysical and chemical properties. Similar compounds include:
Para-tetrahydroxyphenylporphyrin: Has hydroxy groups at the para positions, leading to different solubility and reactivity.
Ortho-tetrahydroxyphenylporphyrin: Hydroxy groups at the ortho positions, affecting its steric and electronic properties.
Tetra(4-carboxyphenyl)porphyrin: Contains carboxy groups instead of hydroxy groups, altering its solubility and binding affinity.
This compound stands out due to its balanced solubility, reactivity, and photophysical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C44H30N4O4 |
|---|---|
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
3-[10,15,20-tris(3-hydroxyphenyl)-21,24-dihydroporphyrin-5-yl]phenol |
InChI |
InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45-46,49-52H |
Clave InChI |
XAEPFBXVLMACNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O)N3 |
Sinónimos |
meso-tetra(3-hydroxyphenyl)porphine mTHPP tetra(3-hydroxyphenyl)porphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


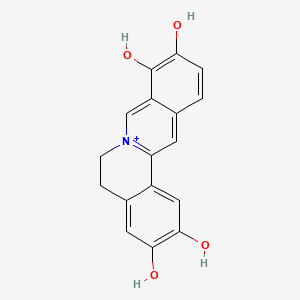
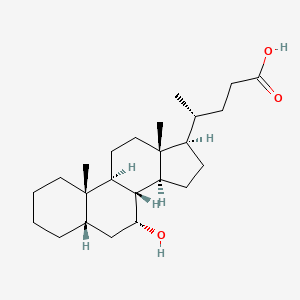

![5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B1198930.png)
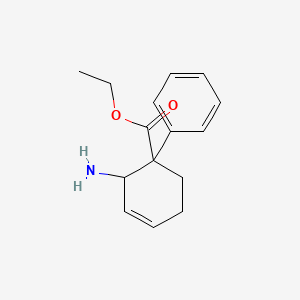
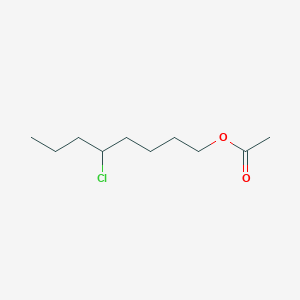
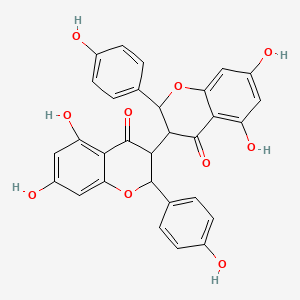
![4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium](/img/structure/B1198937.png)


